molecular formula C9H12N2O3 B13668569 Ethyl 3,5-diamino-2-hydroxybenzoate

Ethyl 3,5-diamino-2-hydroxybenzoate

Cat. No.: B13668569
M. Wt: 196.20 g/mol
InChI Key: AYEWBIMDCZIXLJ-UHFFFAOYSA-N
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Description

Ethyl 3,5-diamino-2-hydroxybenzoate is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of amino groups at the 3 and 5 positions, a hydroxyl group at the 2 position, and an ethyl ester group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-diamino-2-hydroxybenzoate typically involves the esterification of 3,5-diamino-2-hydroxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diamino-2-hydroxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 2 position can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-diamino-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,5-diamino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,5-diamino-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxybenzoate: Lacks the amino groups, making it less reactive in certain types of chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

    3,5-Diamino-2-hydroxybenzoic acid: The parent acid form, which can be converted to the ester form through esterification.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3,5-diamino-2-hydroxybenzoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2,10-11H2,1H3

InChI Key

AYEWBIMDCZIXLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)N)O

Origin of Product

United States

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